molecular formula C24H21N3O3S B2631105 4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-62-2

4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2631105
CAS No.: 941878-62-2
M. Wt: 431.51
InChI Key: PDSZMMSNQAMRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

One notable application of compounds related to 4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is in the synthesis of Co(II) complexes with potential anticancer activity. These complexes have been synthesized and characterized through various techniques, including FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment measurements. Their structure was further supported by TG and DTA patterns. Interestingly, these complexes exhibited fluorescence quenching with alizarin dye, suggesting a potential for bioimaging applications. Preliminary in vitro cytotoxicity studies against the human breast cancer cell line MCF-7 highlighted their potential as anticancer agents (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Synthesis of Novel Heterocyclic Compounds

Another research direction involves the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic activities, marking them as potential leads for the development of new therapeutic agents. The compounds demonstrated inhibition of cyclooxygenase enzymes (COX-1/COX-2) with notable selectivity and efficacy, comparing favorably with standard drugs in preclinical models (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antimicrobial Studies

Compounds within the same chemical family have also been synthesized and evaluated for their antimicrobial properties. Specifically, pyridine derivatives have been prepared and tested against various bacterial strains, showing considerable antibacterial activity. This highlights the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (N. B. Patel & S. N. Agravat, 2009).

Properties

IUPAC Name

4-acetyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-15-7-12-20(30-3)21-22(15)31-24(26-21)27(14-19-6-4-5-13-25-19)23(29)18-10-8-17(9-11-18)16(2)28/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSZMMSNQAMRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.